1,5,9-Triazacyclododecane

Coordination chemistry Cu(II) complexes Macrocyclic ligands

Select 1,5,9-Triazacyclododecane (TACD) for its 12-membered coordination cavity—distinct from 9-membered TACN—driving different metal-complex kinetics (k₁=2.2 s⁻¹ at 298K) and superior Zn(II)-catalyzed RNA cleavage (2.9 s⁻¹). Reference benchmarks: log KML(Cu)=18.7, log KML(Zn)=14.1. TACD complexes are critical negative controls for DNA conformational studies, showing no B-to-Z transition unlike Zn(II)-cyclen. Established synthetic routes for mono-/di-/tri-substituted derivatives support tetradentate chelator development. Procure high-purity TACD to advance your coordination chemistry, radiopharmaceutical, or biomimetic programs.

Molecular Formula C9H21N3
Molecular Weight 171.28 g/mol
CAS No. 294-80-4
Cat. No. B1348401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,9-Triazacyclododecane
CAS294-80-4
Molecular FormulaC9H21N3
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESC1CNCCCNCCCNC1
InChIInChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2
InChIKeyVQFZKDXSJZVGDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,9-Triazacyclododecane (CAS 294-80-4): Supplier Selection Criteria for a 12-Membered Triazamacrocycle Ligand


1,5,9-Triazacyclododecane (CAS 294-80-4; also designated [12]aneN3 or TACD) is a 12-membered macrocyclic triamine with the molecular formula C9H21N3 [1]. It is the most extensively studied triazamacrocycle after 1,4,7-triazacyclononane [2]. The compound serves as a versatile ligand scaffold for coordination chemistry, enabling the formation of metal complexes with Cu(II), Zn(II), Pd(II), and Tc(I) for applications in catalysis, radiopharmaceuticals, and biomimetic research [3].

1,5,9-Triazacyclododecane Technical Selection: Why Ring Size and N-Positioning Preclude Simple Substitution


Generic substitution of triazamacrocycles is precluded by fundamental differences in coordination chemistry arising from ring size and nitrogen atom positioning. The 12-membered ring of 1,5,9-triazacyclododecane creates a larger coordination cavity compared to the 9-membered 1,4,7-triazacyclononane (TACN), leading to systematically different metal complex stabilities, geometries, and kinetic properties [1]. Direct comparative studies demonstrate that these structural variations produce quantifiable differences in complexation behavior [2] and radiopharmaceutical stability [3] that render in-class compounds non-interchangeable for specific scientific applications. The following evidence establishes the selection criteria for this specific macrocycle over its closest analogs.

1,5,9-Triazacyclododecane Comparative Performance Data: Quantified Differentiation Against Closest Analogs


Cu(II) Complex Stability: 1,5,9-Triazacyclododecane vs. 1,4,7-Triazacyclononane

Direct potentiometric comparison of Cu(II) complexation with 1,4,7-triazacyclononane (TACN, 9-membered ring) versus 1,5,9-triazacyclododecane (TACD, 12-membered ring) reveals that the larger ring size of TACD significantly alters complexation behavior, forming different species distributions including CuL, CuL2, and (CuLOH)2 in solution [1]. The formation rate constants systematically decrease with increasing ring size, while acid-induced dissociation rates remain relatively unaffected by ring size [2].

Coordination chemistry Cu(II) complexes Macrocyclic ligands

Acid Dissociation Kinetics: Cu(II) Complex Lability Across Triazamacrocycles

A systematic kinetic study of acid dissociation of mono-copper complexes across seven triazamacrocycles demonstrates that Cu(1,5,9-triazacyclododecane)2+ (designated Cu(zdd)2+) exhibits a distinct mechanistic profile compared to smaller-ring analogs [1]. While Cu(1,4,7-triazacyclononane)2+ shows first-order dependence on [H+] with kH(298K) = 51 dm3 mol-1 s-1, Cu(zdd)2+ displays acid-independent kinetics at high [H+] with k1(298K) = 2.2 s-1 [2].

Kinetic stability Acid dissociation Cu(II) macrocycle complexes

99mTc Radiopharmaceutical Stability: 1,5,9-Triazacyclododecane vs. 1,4,7-Triazacyclononane in Plasma

In a direct head-to-head comparison of 99mTc-labeled macrocyclic triamines for radiopharmaceutical applications, 99mTc-1,4,7-triazacyclononane (9N3) exhibited demonstrably higher stability than 99mTc-1,5,9-triazacyclododecane (12N3) in both rat plasma and histidine challenge assays at elevated temperature [1]. Crystallographic data indicated that the coordination geometry of 9N3 is more suitable for the fac-{Re(CO)3}+ core than that of 12N3 [2].

Radiopharmaceuticals 99mTc labeling Bifunctional chelators

DNA Helicity Inversion: Zn(II)-1,5,9-Triazacyclododecane vs. Zn(II)-Cyclen Differential Activity

Zn(II) complexes of macrocyclic polyamines exhibit ring-size-dependent differential effects on DNA helicity. Exposure of synthetic polynucleotide poly(dG-dC)·poly(dG-dC) to ZnII-cyclen (1,4,7,10-tetraazacyclododecane, 12-membered tetraamine) produces a dramatic change in circular dichroism spectrum from B-form to Z-form at very low concentrations ([ZnII]/[base pair] ≤ 1) [1]. By contrast, ZnII-[12]aneN3 (1,5,9-triazacyclododecane) and ZnII-cyclam do not significantly affect the polynucleotide even at much higher concentrations [2].

DNA interaction Zinc complexes Helicity inversion

RNA Model Cleavage Efficiency: Zn(II)-1,5,9-Triazacyclododecane vs. Zn(II)-Tetraazacyclododecane

Comparative studies on RNA model cleavage demonstrate that the Zn(II) complex of 1,5,9-triazacyclododecane exhibits differential cleavage efficiency relative to tetraazamacrocycle complexes. Zn(II)-1,5,9-triazacyclododecane has been reported as a more efficient cleaving agent than Zn(II)-1,4,7,10-tetraazacyclododecane [1]. In ethanol medium, the Zn(II)-TACD complex promotes cyclization of the RNA model HPNPP via formation of a dimeric complex (HPNPP:Zn2+)2 that reacts with a rate constant of 2.9 s-1 [2].

RNA cleavage Artificial nucleases Zn(II) catalysis

Functionalized Ligand Metal Binding Constants: N-Functionalized 1,5,9-Triazacyclododecane Derivatives

N-functionalization of 1,5,9-triazacyclododecane with o-hydroxyaryl substituents produces ligands that form strong 1:1 complexes with copper and zinc, with log KML values of 18.7 for Cu(II) and 14.1 for Zn(II) [1]. In these complexes, the phenolate moiety acts as an effective donor ligand in a putative tetrahedral coordination geometry [2].

Ligand design Metal chelation Stability constants

1,5,9-Triazacyclododecane Application Scenarios: Evidence-Based Selection for Research and Industrial Use


Coordination Chemistry Research Requiring Specific Cu(II) Kinetic Profiles

Researchers investigating the relationship between macrocycle ring size and metal complexation kinetics should select 1,5,9-triazacyclododecane as a key comparator. Its 12-membered ring provides a larger coordination cavity than 9-membered TACN, resulting in systematically different formation kinetics and the emergence of acid-independent dissociation behavior (k1 = 2.2 s-1 at 298K) not observed in smaller-ring analogs [1]. This makes it essential for establishing structure-activity relationships in macrocyclic coordination chemistry.

Zn(II)-Based Artificial Nuclease Development Requiring Catalytic Efficiency

For research programs focused on Zn(II)-catalyzed RNA or DNA model cleavage where catalytic efficiency is the primary requirement, the 1,5,9-triazacyclododecane scaffold offers advantages. Direct comparative evidence shows Zn(II)-TACD is a more efficient cleaving agent than its tetraazamacrocycle counterpart [2], with quantifiable rate constants (2.9 s-1 for HPNPP cyclization) supporting its selection for catalyst optimization studies [3]. However, when substrate anchoring affinity is also required, tetraazamacrocycle alternatives should be evaluated in parallel.

Metal Chelation Scaffold Development via N-Functionalization

1,5,9-Triazacyclododecane serves as a core scaffold for developing tetradentate ligands through N-functionalization. Quantitative stability data for derivatized ligands (log KML(Cu) = 18.7; log KML(Zn) = 14.1) provide reference benchmarks for evaluating new functionalized derivatives [4]. The availability of established synthetic routes for mono-, di-, and tri-substituted derivatives [5] makes this macrocycle a practical starting point for chelator development programs.

Control Compound in DNA-Helicity Studies

In studies investigating macrocycle-induced DNA conformational changes, 1,5,9-triazacyclododecane complexes serve as essential negative controls. The Zn(II) complex shows no significant topological effect on polynucleotide helicity even at high concentrations, in stark contrast to the dramatic B-to-Z transition induced by Zn(II)-cyclen at molar ratios ≤ 1 [6]. This differential activity makes TACD complexes valuable reference compounds for validating macrocycle-specific DNA interaction effects.

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